molecular formula C20H22N2O4 B2472529 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921542-41-8

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2472529
CAS No.: 921542-41-8
M. Wt: 354.406
InChI Key: APWINJUGCULYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxy groups, an indolinone moiety, and an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indolinone core: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the desired position.

    Attachment of the acetamide group: This step often involves the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indolinone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the acetamide linkage.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, altering their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-3-yl)acetamide

Uniqueness

The unique structural features of 2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide, such as the specific positioning of the methoxy groups and the ethyl group on the indolinone core, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-22-16-7-6-15(11-14(16)12-20(22)24)21-19(23)10-13-5-8-17(25-2)18(9-13)26-3/h5-9,11H,4,10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWINJUGCULYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.